2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with phosphorus oxychloride to yield 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol. The thiadiazole derivative is further reacted with chloroacetic acid to form 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid. Finally, the acetic acid derivative is condensed with phenylhydrazine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylmethylidene group can be reduced to a phenylmethyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The thiadiazole ring and sulfanyl groups may interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the phenylmethylidene group may interact with cellular receptors, influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-9-anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- **N’-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- **N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and phenylmethylidene groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
489443-98-3 |
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Molecular Formula |
C19H18N4OS3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4OS3/c1-14-7-9-16(10-8-14)12-25-18-22-23-19(27-18)26-13-17(24)21-20-11-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+ |
InChI Key |
RKEIFXMYFNTFBG-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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